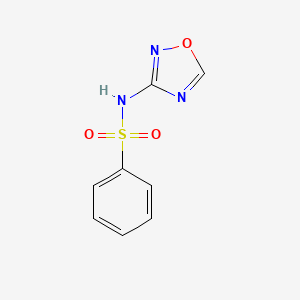
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide: is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-amino-1,2,4-oxadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with reaction conditions involving bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the oxadiazole ring .
Applications De Recherche Scientifique
Chemistry: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown promise as an antimicrobial and antitubercular agent. It has been studied for its ability to inhibit the growth of various bacterial strains, including drug-resistant ones .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide involves multiple pathways. It has been shown to inhibit bacterial growth by targeting essential proteins and enzymes involved in cell wall synthesis and DNA replication . Additionally, it can depolarize bacterial membranes and interfere with iron metabolism, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds share a similar oxadiazole ring structure but differ in the position of the nitrogen atoms. .
1,2,5-oxadiazoles: Another class of oxadiazoles with different nitrogen atom positions, known for their use in energetic materials.
Uniqueness: N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H7N3O3S |
|---|---|
Poids moléculaire |
225.23 g/mol |
Nom IUPAC |
N-(1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c12-15(13,7-4-2-1-3-5-7)11-8-9-6-14-10-8/h1-6H,(H,10,11) |
Clé InChI |
RAXADWITVAHLAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=NOC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
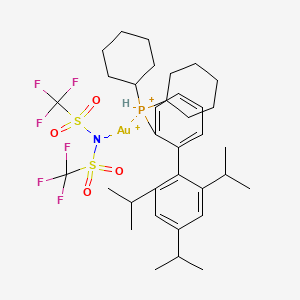
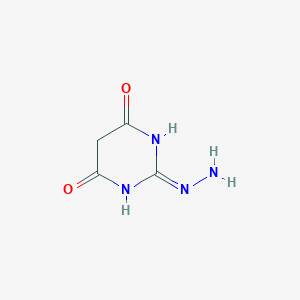
![6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
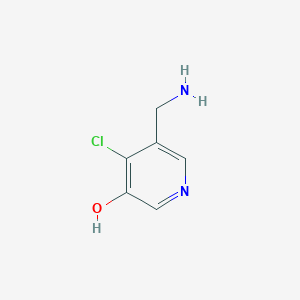
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)
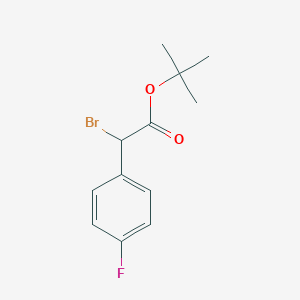
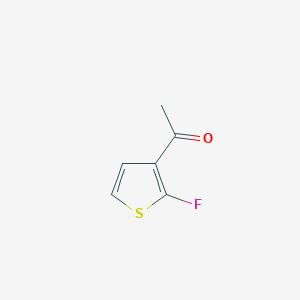
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)

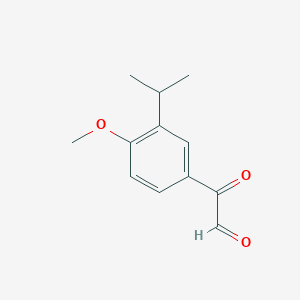
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
